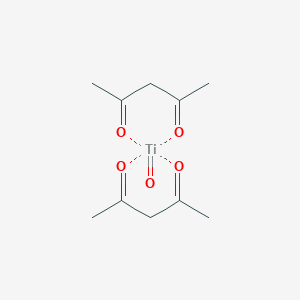

Titanium, oxobis(2,4-pentanedionato-kappaO,kappaO')-

Beschreibung

Eigenschaften

CAS-Nummer |

14024-64-7 |

|---|---|

Molekularformel |

C10H16O5Ti |

Molekulargewicht |

264.10 g/mol |

IUPAC-Name |

bis((Z)-4-hydroxypent-3-en-2-one);oxotitanium |

InChI |

InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3-;; |

InChI-Schlüssel |

ADVORQMAWLEPOI-SUKNRPLKSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Ti] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti] |

Andere CAS-Nummern |

14024-64-7 |

Physikalische Beschreibung |

Light orange powder; [Acros Organics MSDS] |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

51866-75-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bis(2,4-pentanedionato)titanium(IV) Oxide can be synthesized through various methods. One common method involves the reaction of titanium isopropoxide with acetylacetone. The reaction typically occurs in an ethanol solution under continuous stirring . Another method involves the calcination of commercially available titanium(IV) oxyacetylacetonate to form a carbon-titania composite, which is then crystallized . Industrial production methods often involve similar processes but on a larger scale to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Bis(2,4-pentanedionato)titanium(IV) Oxide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide.

Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.

Substitution: It can undergo substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common reagents used in these reactions include organic acids, ethanol, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include titanium dioxide and other titanium compounds .

Wissenschaftliche Forschungsanwendungen

Bis(2,4-pentanedionato)titanium(IV) Oxide has a wide range of scientific research applications:

Biology: It is used in the preparation of bio-compatible materials and as a precursor for titanium-based biomaterials.

Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.

Wirkmechanismus

The mechanism of action of titanium(IV) oxyacetylacetonate involves its ability to coordinate with various ligands and facilitate catalytic reactions. The titanium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The acetylacetonate ligands stabilize the titanium center and facilitate its interaction with other molecules, enhancing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Bis(2,4-pentanedionato)titanium(IV) Oxide can be compared with other similar compounds such as:

Titanium(IV) acetylacetonate: Similar in structure but with different ligands.

Titanium(IV) isopropoxide: Used in similar applications but with different reactivity.

Titanium(IV) butoxide: Another titanium compound used in organic synthesis and material science.

These compounds share some similarities in their applications and reactivity but differ in their specific properties and uses. Bis(2,4-pentanedionato)titanium(IV) Oxide is unique in its combination of stability and catalytic activity, making it particularly useful in various scientific and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.